(4Z)-2-(4-FLUOROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
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Overview
Description
(4Z)-2-(4-Fluorophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a fluorophenyl group and a phenylmethylidene group attached to an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-2-(4-fluorophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 4-fluorobenzaldehyde with an appropriate amine and a carbonyl compound under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxazolone ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolone ring into other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(4Z)-2-(4-Fluorophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The fluorophenyl group and the oxazolone ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- (4Z)-2-(4-Chlorophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one
- (4Z)-2-(4-Bromophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one
- (4Z)-2-(4-Methylphenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one
Comparison: Compared to its analogs, (4Z)-2-(4-fluorophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
(4Z)-4-benzylidene-2-(4-fluorophenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-13-8-6-12(7-9-13)15-18-14(16(19)20-15)10-11-4-2-1-3-5-11/h1-10H/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKWBKFREHTUCQ-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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